1H-Imidazole-5-carbohydrazide
Overview
Description
1H-Imidazole-5-carbohydrazide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms. The carbohydrazide functionality in 1H-imidazole-5-carbohydrazide indicates the presence of a hydrazide group attached to the carbon of the imidazole ring.
Synthesis Analysis
The synthesis of imidazole derivatives, including carbohydrazides, has been explored in various studies. For instance, novel 1,5-diaryl-1H-imidazole-4-carbohydrazides were synthesized from ester intermediates through cycloaddition reactions involving ethyl isocyanoacetate and diarylimidoyl chlorides . Another study reported the synthesis of imidazo[1,2-a]pyridine-6-carbohydrazide derivatives via a five-component cascade reaction, demonstrating the versatility of synthetic approaches for such compounds . Additionally, the synthesis of 1H-imidazole-4-carbohydrazides was achieved by treating the corresponding esters with hydrazine hydrate, followed by various reactions to yield different heterocyclic structures .
Molecular Structure Analysis
The molecular structure of imidazole carbohydrazides can be elucidated using various spectroscopic techniques. For example, a study on (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide provided insights into the molecular structure through FT-IR, NMR, ESI-MS, and X-ray diffraction . These techniques can be applied to determine the structure of 1H-imidazole-5-carbohydrazide and its derivatives.
Chemical Reactions Analysis
Imidazole carbohydrazides can undergo a variety of chemical reactions. They can react with isothiocyanates to yield thiosemicarbazides and further cyclize to form different heterocyclic compounds . Additionally, selenosemicarbazides can be derived from imidazole-based carbohydrazides by reacting with aryl isoselenocyanates . These reactions highlight the reactivity and potential for further functionalization of imidazole carbohydrazides.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole carbohydrazides are influenced by their molecular structure. For instance, the solvation energy values and stability in solution can be studied using computational methods such as density functional theory (DFT) . The reactivity of these compounds can also be compared with other known substances by analyzing energy values of various electronic transitions . Furthermore, the biological activities of these compounds, such as antiviral, anticancer, antioxidant, anti-inflammatory, and analgesic properties, can be evaluated through various in vitro and in vivo assays 10.
Scientific Research Applications
Synthesis of Bis-Heterocyclic Compounds : 1H-Imidazole-4-carbohydrazides, a closely related compound, are used in the synthesis of bis-heterocyclic 1H-imidazole 3-oxides and other heterocyclic compounds (Pieczonka, Mlostoń, & Heimgartner, 2012).
Pharmaceutical Applications : Derivatives of 1H-imidazole-5-carbohydrazide have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic properties, showing potential as therapeutic agents (Katikireddy, Kakkerla, Krishna, Durgaiah, Reddy, & Satyanarayana, 2019).
Anticancer Properties : Certain hydrazone derivatives of 1H-imidazole-5-carbohydrazide have been studied for their anticancer effects, showing promising results in inhibiting the growth of various human tumor cell lines (Terzioğlu & Gürsoy, 2003).
Agricultural Applications : Novel carbohydrazides, including derivatives of 1H-imidazole-5-carbohydrazide, have shown significant potential as antifungal agents for agricultural purposes, offering an alternative to traditional fungicides (Wu, Shao, Zhu, Long, Liu, Wang, Li, & Yang, 2019).
Chemical Synthesis and Process Intensification : Imidazole derivatives, including 1H-4-substituted imidazoles, are key intermediates in the synthesis of pharmaceuticals such as NS5A inhibitors used in hepatitis C treatment. Their synthesis has been improved through high-temperature, high-pressure continuous flow processes (Carneiro, Gutmann, Souza, & Kappe, 2015).
Antimicrobial Activities : Various derivatives of 1H-imidazole-5-carbohydrazide have been synthesized and evaluated for their antimicrobial properties, showing potential in combating bacterial and fungal infections (El-Emam, Alrashood, Al-Omar, & Al-Tamimi, 2012).
Corrosion Inhibition : Certain imidazole derivatives have been investigated for their corrosion inhibition efficacy on mild steel in acidic solutions, highlighting their potential use in industrial applications (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).
Asymmetric Synthesis : 1H-Imidazol-4(5H)-ones, structurally related to 1H-Imidazole-5-carbohydrazide, have been used as key templates in the enantioselective synthesis of α-amino acid derivatives (Etxabe, Izquierdo, Landa, Oiarbide, & Palomo, 2015).
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research may focus on developing new synthesis methods and exploring further applications of imidazoles.
properties
IUPAC Name |
1H-imidazole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-8-4(9)3-1-6-2-7-3/h1-2H,5H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMACJSAHLBMHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939708 | |
Record name | 1H-Imidazole-5-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-5-carbohydrazide | |
CAS RN |
18329-78-7 | |
Record name | 18329-78-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole-5-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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